Butane, 1,4-bis(3-phenylureido)-
Overview
Description
Butane, 1,4-bis(3-phenylureido)- is an organic compound characterized by the presence of two phenylureido groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butane, 1,4-bis(3-phenylureido)- typically involves the reaction of 1,4-diaminobutane with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1,4-diaminobutane+2phenyl isocyanate→Butane, 1,4-bis(3-phenylureido)-
Industrial Production Methods: In an industrial setting, the production of Butane, 1,4-bis(3-phenylureido)- may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: Butane, 1,4-bis(3-phenylureido)- can undergo oxidation reactions, typically involving the phenylureido groups.
Reduction: Reduction reactions may target the urea moieties, potentially leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where the phenyl groups may be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylurea derivatives, while reduction could produce corresponding amines.
Scientific Research Applications
Butane, 1,4-bis(3-phenylureido)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be utilized in the production of polymers or as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism by which Butane, 1,4-bis(3-phenylureido)- exerts its effects involves interactions with specific molecular targets. The phenylureido groups can form hydrogen bonds with various biomolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,1’-(Butane-1,4-diyl)bis(3-phenylthiourea): Similar structure but with thiourea groups instead of urea.
1,4-Bis(diphenylphosphino)butane: Contains diphenylphosphino groups instead of phenylureido groups.
Uniqueness: Butane, 1,4-bis(3-phenylureido)- is unique due to its specific combination of phenylureido groups and butane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-phenyl-3-[4-(phenylcarbamoylamino)butyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17(21-15-9-3-1-4-10-15)19-13-7-8-14-20-18(24)22-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H2,19,21,23)(H2,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXMLGUIEKQAQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCCNC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340439 | |
Record name | Urea, N,N''-1,4-butanediylbis[N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64544-76-9 | |
Record name | Urea, N,N''-1,4-butanediylbis[N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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